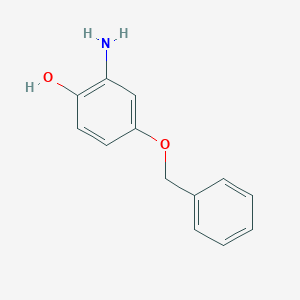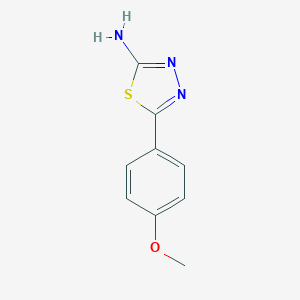
2-Amino-4-(benzyloxy)phenol
Vue d'ensemble
Description
2-Amino-4-(benzyloxy)phenol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is used in various applications, including the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
Synthesis Analysis
The synthesis of 2-Amino-4-(benzyloxy)phenol and its derivatives involves various methods. One method involves the reduction of the corresponding nitrophenol by hydrogen in the presence of various catalysts . Another method involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of 2-Amino-4-(benzyloxy)phenol consists of a benzene ring with an amino group (NH2) and a benzyloxy group (C6H5OCH2) attached to it .Physical And Chemical Properties Analysis
2-Amino-4-(benzyloxy)phenol has a boiling point of 404.2±35.0 °C, a density of 1.231±0.06 g/cm3, and an acidity coefficient (pKa) of 10.11±0.20 .Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
2-Amino-4-(benzyloxy)phenol: is a valuable building block in the synthesis of bioactive natural products. Its phenolic structure makes it a versatile precursor for complex organic molecules that exhibit a wide range of biological activities. Researchers utilize this compound to create derivatives that may possess anti-tumor, anti-inflammatory, and antioxidant properties .
Conducting Polymers
The amino and phenol functional groups of 2-Amino-4-(benzyloxy)phenol are conducive to polymerization reactions. This compound can be used to synthesize conducting polymers, which are of great interest for their applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Antioxidants and UV Absorbers
Due to its phenolic structure, 2-Amino-4-(benzyloxy)phenol can act as an antioxidant, scavenging free radicals and protecting materials from oxidative degradation. It also has potential use as an ultraviolet (UV) absorber, which is crucial in the formulation of sunscreens and protective coatings .
Flame Retardants
The incorporation of 2-Amino-4-(benzyloxy)phenol into materials can enhance their flame resistance. This application is particularly relevant in the production of plastics, adhesives, and coatings, where improving thermal stability and resistance to ignition is essential .
Chemical Synthesis Intermediates
As an intermediate, 2-Amino-4-(benzyloxy)phenol is used in various chemical synthesis pathways. It can undergo nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions, which are fundamental in the creation of complex chemical entities .
Pharmaceutical Research
In pharmaceutical research, 2-Amino-4-(benzyloxy)phenol serves as a precursor for the development of drug candidates. Its structural features allow for the introduction of additional functional groups, which can lead to the discovery of new therapeutic agents .
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of the sm coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound is used in the synthesis of various organic compounds , indicating its involvement in various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 21525 , which may influence its bioavailability.
Result of Action
It is known that the compound is used in the synthesis of various organic compounds , indicating its potential to influence molecular and cellular processes.
Action Environment
It is known that the compound is used in the sm coupling reaction , which is known for its exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOOCDNLVDBYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)



![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)
